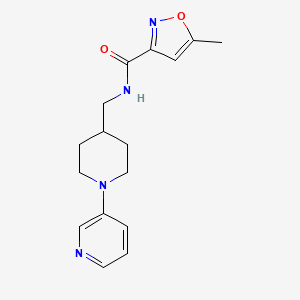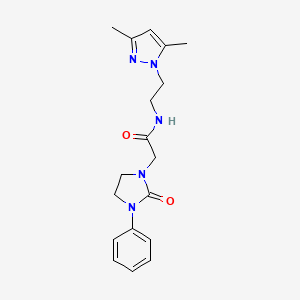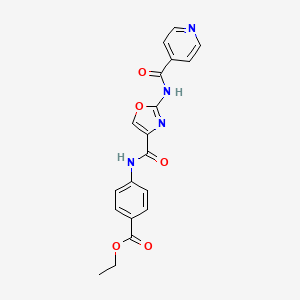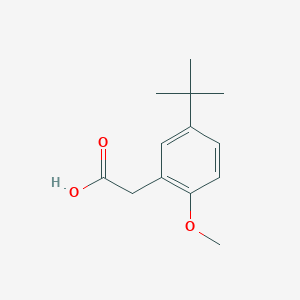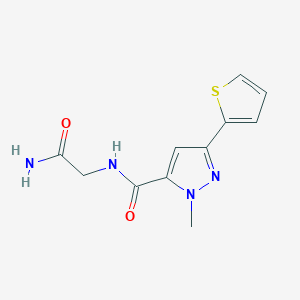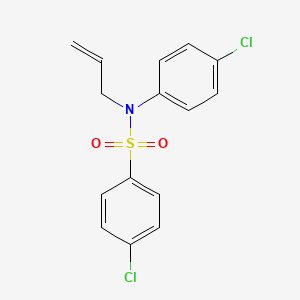
N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H13Cl2NO2S . It has an average mass of 342.240 Da and a monoisotopic mass of 341.004395 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated. It was found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate. This intermediate then reacts with benzenesulfinic acid to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .Molecular Structure Analysis
The molecular structure of “N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide” consists of 15 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline, a model compound in a water/acetonitrile mixture, was investigated. It was established that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.373±0.06 g/cm3 and a predicted boiling point of 467.3±55.0 °C .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes. These compounds showed potent inhibitory activities, highlighting the role of benzenesulfonamide derivatives in developing enzyme inhibitors (Gul et al., 2016). Similarly, Liu et al. (2012) synthesized benzofused sultams and fluorinated benzenesulfonamides that demonstrated micromolar inhibitory activities against carbonic anhydrases I and II, with fluorinated derivatives showing better inhibition of tumor-associated isoforms IX and XII (Liu et al., 2012).
Photoredox Catalysis
Tanaka et al. (2018) reported the use of a diarylsulfonamide as a catalyst in allylic and benzylic C-H arylations under photoredox conditions. This study represents the first example of using a sulfonamidyl radical to promote the hydrogen atom transfer (HAT) process, expanding the utility of sulfonamides in organic synthesis (Tanaka et al., 2018).
Synthesis and Structural Analysis
A notable aspect of research on N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide and its analogs includes their synthesis and structural analysis. For instance, Kobkeatthawin et al. (2017) described a highly efficient and simple route to synthesize N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, providing insights into its crystal structure and highlighting the compound's potential medicinal applications (Kobkeatthawin et al., 2017).
Propriétés
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-2-11-18(14-7-3-12(16)4-8-14)21(19,20)15-9-5-13(17)6-10-15/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJJNDRXMLEPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)

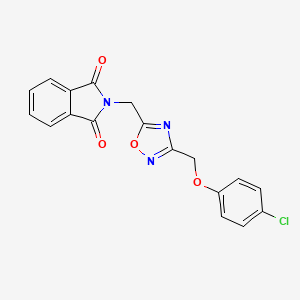

![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)
![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)
